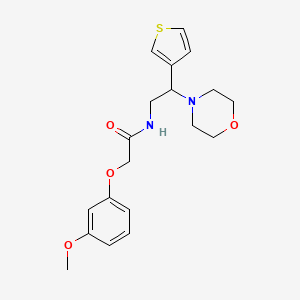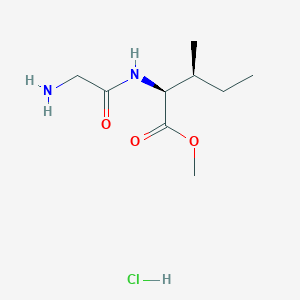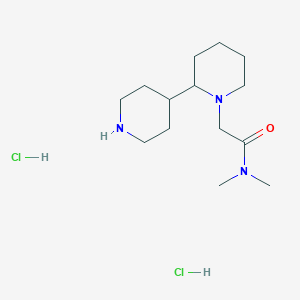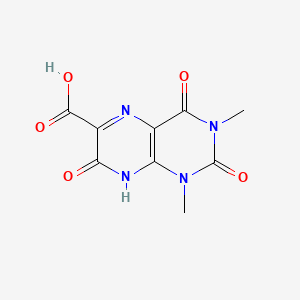![molecular formula C19H20Cl2N4O2 B2843427 N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide CAS No. 1280882-05-4](/img/structure/B2843427.png)
N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a pyridine ring substituted with chlorine atoms, an amide linkage, and an azepane ring, making it a subject of interest in various fields including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Amide Bond: The initial step involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with 4-aminophenylazepane. This reaction is usually carried out in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and efficiency. Automation and continuous flow processes can also be employed to enhance production rates and ensure consistent quality.
化学反応の分析
Types of Reactions
N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
科学的研究の応用
N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
作用機序
The mechanism by which N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
N-[4-(azepan-1-yl)phenyl]-3,6-dichloropyridine-2-carboxamide: This compound shares a similar core structure but differs in the positioning of functional groups.
3,6-Dichloropyridine-2-carboxamide derivatives: These compounds have variations in the amide linkage and substituents on the pyridine ring.
Uniqueness
N-[4-(3,6-dichloropyridine-2-amido)phenyl]azepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
特性
IUPAC Name |
N-[4-[(3,6-dichloropyridine-2-carbonyl)amino]phenyl]azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c20-15-9-10-16(21)24-17(15)18(26)22-13-5-7-14(8-6-13)23-19(27)25-11-3-1-2-4-12-25/h5-10H,1-4,11-12H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOYTBWDCRKGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2843344.png)
![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)


![1-[(cyclohexylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2843352.png)
![3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide](/img/structure/B2843353.png)


![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2843358.png)
![2-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2843359.png)
![N-{4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide](/img/structure/B2843360.png)
![4,4,4-Trifluoro-1-{octahydrocyclopenta[c]pyrrol-2-yl}butan-1-one](/img/structure/B2843361.png)
![N-[3-(2-Oxoazetidin-1-yl)phenyl]isoquinoline-1-carboxamide](/img/structure/B2843362.png)
![8-(4-Bromophenyl)-5-[(4-fluorophenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2843364.png)
